molecular formula C19H19N3O4S B2676779 (1-(4-methoxybenzyl)-2-((3-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol CAS No. 899748-25-5

(1-(4-methoxybenzyl)-2-((3-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol

Cat. No.: B2676779
CAS No.: 899748-25-5
M. Wt: 385.44
InChI Key: BIAOJFQPBREQDH-UHFFFAOYSA-N
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Description

  • The imidazole ring is then alkylated with 4-methoxybenzyl chloride.
  • Reaction conditions: Use of a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).
  • Thioether Formation:

    • The nitrobenzyl group is introduced via a nucleophilic substitution reaction using 3-nitrobenzyl chloride and a thiol derivative.
    • Reaction conditions: Conducted in the presence of a base such as sodium hydride in a polar aprotic solvent like tetrahydrofuran (THF).
  • Final Hydroxymethylation:

    • The final step involves the hydroxymethylation of the imidazole ring using formaldehyde.
    • Reaction conditions: Mild acidic or basic conditions to facilitate the addition of the hydroxymethyl group.
  • Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis, including continuous flow reactors and automated systems to ensure consistency and efficiency.

    Types of Reactions:

      Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl and nitrobenzyl groups.

      Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

      Substitution: The thioether linkage can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.

    Common Reagents and Conditions:

      Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

      Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

      Substitution: Sodium hydride (NaH) or sodium methoxide (NaOMe) in aprotic solvents.

    Major Products:

      Oxidation: Formation of carboxylic acids or aldehydes from the methoxybenzyl group.

      Reduction: Conversion of the nitro group to an amine.

      Substitution: Formation of new thioether derivatives with different nucleophiles.

    Chemistry:

    • Used as an intermediate in the synthesis of more complex organic molecules.
    • Serves as a building block in the development of novel heterocyclic compounds.

    Biology and Medicine:

    • Potential applications in drug discovery, particularly in the design of enzyme inhibitors or receptor modulators.
    • Investigated for its antimicrobial and anticancer properties due to the presence of the nitrobenzyl group.

    Industry:

    • Utilized in the production of specialty chemicals and advanced materials.
    • Employed in the synthesis of functionalized polymers and resins.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-methoxybenzyl)-2-((3-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol typically involves multi-step organic reactions. A common synthetic route includes:

    • Formation of the Imidazole Ring:

      • Starting with a precursor such as glyoxal, ammonia, and formaldehyde to form the imidazole core.
      • Reaction conditions: Mild heating under reflux in an aqueous or alcoholic medium.

    Mechanism of Action

    The compound’s mechanism of action in biological systems often involves interaction with specific molecular targets such as enzymes or receptors. The nitrobenzyl group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects or cytotoxicity.

    Molecular Targets and Pathways:

    • Enzyme inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
    • Receptor modulation: It can bind to and modulate the activity of specific receptors, influencing cellular signaling pathways.

    Comparison with Similar Compounds

      (1-(4-Methoxybenzyl)-2-((3-nitrophenyl)thio)-1H-imidazol-5-yl)methanol: Similar structure but with a nitrophenyl group instead of nitrobenzyl.

      (1-(4-Methoxyphenyl)-2-((3-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol: Similar structure but with a methoxyphenyl group instead of methoxybenzyl.

    Uniqueness:

    • The combination of methoxybenzyl and nitrobenzyl groups in the same molecule provides unique electronic and steric properties.
    • This compound’s specific substitution pattern on the imidazole ring offers distinct reactivity and potential biological activity compared to its analogs.

    By understanding the detailed synthesis, reactions, and applications of (1-(4-methoxybenzyl)-2-((3-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol, researchers can explore its full potential in various scientific and industrial fields.

    Properties

    IUPAC Name

    [3-[(4-methoxyphenyl)methyl]-2-[(3-nitrophenyl)methylsulfanyl]imidazol-4-yl]methanol
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H19N3O4S/c1-26-18-7-5-14(6-8-18)11-21-17(12-23)10-20-19(21)27-13-15-3-2-4-16(9-15)22(24)25/h2-10,23H,11-13H2,1H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    BIAOJFQPBREQDH-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=CC=C(C=C1)CN2C(=CN=C2SCC3=CC(=CC=C3)[N+](=O)[O-])CO
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H19N3O4S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    385.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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